molecular formula C6H6ClNO2S B013654 3-Mercaptopicolinic Acid Hydrochloride CAS No. 320386-54-7

3-Mercaptopicolinic Acid Hydrochloride

Cat. No. B013654
M. Wt: 191.64 g/mol
InChI Key: DYGYEUUVNLEHJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Mercaptopicolinic Acid and its derivatives has been a subject of research aiming to explore its potential biological activities, including hypoglycemic effects. Various substituted 3-mercaptopicolinic acids have been prepared to investigate their potency compared to 3-MPA, revealing a nuanced understanding of the structural requirements for biological activity (Blank et al., 1977).

Molecular Structure Analysis

The molecular structure of 3-Mercaptopicolinic Acid plays a crucial role in its biological function, particularly its interaction with enzymes involved in gluconeogenesis. Its structure allows it to inhibit specific enzymes effectively, a property that is foundational to its biological effects and utility in scientific studies. Notably, its inhibitory action on phosphoenolpyruvate carboxykinase (PEPCK) underscores the importance of its molecular structure (Jomain-Baum et al., 1976).

Chemical Reactions and Properties

3-Mercaptopicolinic Acid Hydrochloride is known to participate in various chemical reactions, reflecting its versatile chemical properties. Its ability to inhibit gluconeogenesis from specific substrates, without affecting others, indicates selective inhibition mechanisms at a biochemical level, suggesting that its chemical properties are crucial for its biological effects (Goodman, 1975).

Scientific Research Applications

  • Inhibiting Gluconeogenesis : 3-mercaptopicolinic acid effectively inhibits gluconeogenesis from lactate and alanine in the perfused rat liver. This makes it useful for studying metabolic regulation and anaplerotic mechanisms (Goodman, 1975).

  • Phosphoenolpyruvate Carboxykinase Activity : It inhibits phosphoenolpyruvate carboxykinase activity in fasted rats and guinea pigs, though it does not affect liver enzyme activity in fasted guinea pigs (Kostos et al., 1975).

  • Reduction of C4 Photosynthesis : The compound reduces C4 photosynthesis in Panicum maximum leaves by 25% and increases the photosynthetic CO2 compensation point, potentially impacting plant growth and CO2 emissions (Ray & Black, 1976).

  • Effect on Parasites : 3-mercaptopicolinic acid inhibits glucose consumption and production in Trypanosoma cruzi epimastigotes, which could affect their ability to reproduce and spread (Urbina et al., 1990).

  • Potential Hypoglycemic Activity : S-alkanoyl and benzoyl derivatives of 3-mercaptopicolinic acid show hypoglycemic activity, with compounds having increased lipid solubility showing the greatest potency (Blank et al., 1977).

  • Applications in Biochemistry and Cell Biology : The inhibition of glucose-6-phosphate phosphohydrolase by 3-mercaptopicolinate and its analogs leads to increased glycogenesis from various sources in isolated livers from fasted rats (Bode et al., 1993).

  • Role in Muscle Alanine Synthesis : 3-MPA (3-mercaptopicolinic acid) plays a role in alanine synthesis from tricarboxylic acid-cycle intermediates and related amino acids, requiring reappraisal of its effects on metabolism (Palmer et al., 1984).

Future Directions

: DiTullio, N.W., Berkoff, C.E., Blank, B., et al. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis. Biochem. J. 138 (3), 387-394 (1974).

properties

IUPAC Name

3-sulfanylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S.ClH/c8-6(9)5-4(10)2-1-3-7-5;/h1-3,10H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGYEUUVNLEHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641042
Record name 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mercaptopicolinic Acid Hydrochloride

CAS RN

320386-54-7
Record name 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Dong, Y Feng, Y Yang, Y Hu, Y Jia… - Frontiers in Cell and …, 2021 - frontiersin.org
Background: There has been a recent appreciation that some metabolic enzymes can profoundly influence the nature of the immune response produced in macrophages. However, the …
Number of citations: 6 www.frontiersin.org

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